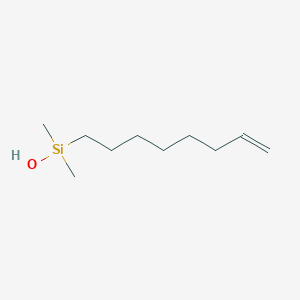

Dimethyl(oct-7-EN-1-YL)silanol

Description

Historical Development and Contemporary Significance of Organosilicon Compounds

The field of organosilicon chemistry, which studies compounds containing carbon-silicon bonds, has a rich history dating back to the 19th century. numberanalytics.com In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. numberanalytics.comsbfchem.com This marked the beginning of a new branch of chemistry. sbfchem.com The early 20th century saw pioneering work by Frederic S. Kipping, who conducted extensive research on organosilicon compounds and coined the term "silicone." wikipedia.orggtsi.hk His work, which included the synthesis of alkylsilanes and arylsilanes using Grignard reagents, laid the foundation for the future silicone industry. gtsi.hk

Initially, organosilicon chemistry was considered a niche area of study. However, by the mid-20th century, the potential applications of polymeric organosilicon compounds became apparent. sbfchem.com Researchers like J.F. Hyde, E.G. Rochow, and K.A. Andrianov were instrumental in developing silicone resins, coatings, and other polyorganosiloxane products. sbfchem.com A significant turning point came in 1968, a year that saw major innovations such as the development of silyl (B83357) enol ether chemistry, which greatly expanded the utility of organosilicon compounds in organic synthesis. beilstein-journals.org

Today, organosilicon compounds are of immense contemporary significance and are integral to numerous aspects of modern life. cfsilicones.com Their unique properties, including thermal stability, flexibility, and biocompatibility, make them valuable in a wide array of applications. cfsilicones.comzmsilane.com They are used extensively in the production of silicones, which include oils, rubbers, and resins. rsc.org These materials find use in sealants, adhesives, lubricants, and medical devices. numberanalytics.comzmsilane.com Furthermore, organosilicon compounds are crucial reagents and protecting groups in organic synthesis, enabling the construction of complex molecules. numberanalytics.com The field continues to expand, with ongoing research focusing on sustainable chemistry, biocompatible materials for medical applications like drug delivery systems, and advanced materials for electronics and aerospace. cfsilicones.comzmsilane.com

Classification and Structural Characteristics of Organosilanols within Organosilicon Chemistry

Organosilanols are a class of organosilicon compounds characterized by the presence of at least one hydroxyl (-OH) group directly bonded to a silicon atom. wikipedia.orgsigmaaldrich.com They are considered the silicon analogues of alcohols. wikipedia.org A key feature of organosilanols is their dual nature; they are more acidic and more basic than their alcohol counterparts, which leads to a rich structural chemistry dominated by hydrogen bonding networks. wikipedia.org

Organosilanols are classified based on the number of hydroxyl groups attached to the central silicon atom: wikipedia.org

Organosilanetriols: These compounds have three hydroxyl groups and one organic substituent bonded to the silicon atom (RSi(OH)₃).

Organosilanediols: These contain two hydroxyl groups and two organic substituents attached to the silicon atom (R₂Si(OH)₂).

Organosilanols: This term is also used more specifically for compounds with one hydroxyl group and three organic substituents on the silicon atom (R₃SiOH). wikipedia.org

The synthesis of organosilanols is commonly achieved through the hydrolysis of organohalosilanes or the oxidation of organosilanes. wikipedia.org The tendency of the Si-OH group to undergo intermolecular condensation to form stable siloxane bonds (Si-O-Si) by eliminating water is a defining characteristic of their chemistry.

Defining the Dimethyl(oct-7-EN-1-YL)silanol Structural Motif

This compound falls under the specific classification of an organosilanol with one hydroxyl group and three organic substituents. Its structural motif is defined by the following components:

A Dimethylsilanol Core: This consists of a central silicon atom bonded to two methyl (-CH₃) groups and one hydroxyl (-OH) group. This core provides the characteristic properties of a silanol (B1196071), including the potential for hydrogen bonding and condensation reactions.

An Oct-7-en-1-yl Substituent: This is an eight-carbon alkyl chain with a terminal double bond between the seventh and eighth carbon atoms. The "1-yl" indicates that the chain is attached to the silicon atom at position 1. This alkenyl functional group introduces a site of unsaturation into the molecule, which can be used for further chemical modifications.

The combination of the stable, well-understood dimethylsilanol group with a long-chain alkenyl functional group makes this compound a bifunctional molecule with potential applications in polymer and materials science.

Research Trajectories in Alkenyl-Functionalized Organosilicon Systems

Research into alkenyl-functionalized organosilicon systems is a dynamic and expanding area. beilstein-journals.org These compounds are valuable building blocks in organic and materials chemistry because they combine the properties of organosilicon compounds with the reactivity of a carbon-carbon double bond. rsc.org The presence of the alkenyl group allows for a wide range of subsequent chemical transformations. rsc.orgnih.gov

A primary method for synthesizing these compounds is the hydrosilylation of dienes and alkynes, a process that is highly atom-efficient and tolerant of various functional groups. rsc.orgnih.gov This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon multiple bond, typically catalyzed by platinum complexes. nih.gov Research in this area focuses on developing highly regioselective and efficient synthetic protocols to produce unique alkenyl-functionalized organosilicon derivatives. rsc.org

Current research trajectories are aimed at creating novel monomers for polymerization reactions, developing advanced hybrid materials, and functionalizing surfaces. rsc.orgnih.gov For instance, alkenyl-functionalized silsesquioxanes are being explored as nanobuilding blocks for creating materials with enhanced thermal stability or specific optical properties. nih.govsemanticscholar.org The ability to precisely control the structure of these molecules allows for the tailoring of their physicochemical properties for specific applications, such as in the development of new polymers, coatings, and advanced composites. rsc.orgresearchgate.net The synthesis of highly functionalized organosilicon compounds remains a key objective, with new selective synthetic methods continually being sought. hokudai.ac.jp

Structure

2D Structure

3D Structure

Properties

CAS No. |

163969-19-5 |

|---|---|

Molecular Formula |

C10H22OSi |

Molecular Weight |

186.37 g/mol |

IUPAC Name |

hydroxy-dimethyl-oct-7-enylsilane |

InChI |

InChI=1S/C10H22OSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4,11H,1,5-10H2,2-3H3 |

InChI Key |

LKHHQYXMUVBPBQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CCCCCCC=C)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Dimethyl Oct 7 En 1 Yl Silanol

Condensation Reactions and Polymerization Pathways

The silanol (B1196071) functional group is the cornerstone of silicone chemistry, enabling the construction of polymeric structures through condensation reactions. This process involves the formation of stable siloxane linkages (Si-O-Si), which are fundamental to the synthesis of a vast array of silicone polymers and materials.

Formation of Siloxanes and Polysiloxanes

The primary reaction of silanols is self-condensation, where two silanol molecules react to form a disiloxane (B77578) and a molecule of water. google.com This process can continue, with the newly formed siloxane still possessing reactive silanol end-groups, leading to the formation of longer linear or cyclic siloxane oligomers and, ultimately, high molecular weight polymers known as polysiloxanes. mdpi.com The initial dimethyl(oct-7-en-1-yl)silanol can be generated through the hydrolysis of more stable precursors, such as the corresponding alkoxysilanes or chlorosilanes. smolecule.comgoogle.com

During polymerization, the terminal octenyl groups are retained as pendant side chains along the polysiloxane backbone. These unsaturated groups offer sites for subsequent chemical modification, such as hydrosilylation, allowing for the cross-linking of polymer chains or the attachment of other functional moieties. smolecule.com

Kinetic and Thermodynamic Aspects of Condensation

Silanol condensation is an equilibrium process. acs.org The forward reaction is typically driven by the removal of the water byproduct, which shifts the equilibrium towards the formation of the thermodynamically stable siloxane bond. For unhindered silanols, such as those with small alkyl substituents, the rate of condensation can be quite rapid, even occurring simultaneously with the hydrolysis of a precursor like a chlorosilane. google.com

However, the kinetics are influenced by several factors. Steric hindrance around the silicon atom can significantly slow the rate of condensation. acs.org Thermogravimetric analysis of related systems shows that the condensation of silanol groups on silica (B1680970) surfaces can occur at elevated temperatures, indicating a significant energy barrier for the reaction in the solid state. researchgate.net The reaction is also influenced by pH, temperature, and the concentration of reactants. acs.org

Catalysis in Silanol Condensation (e.g., Acid, Base)

The rate of silanol condensation can be significantly accelerated through catalysis by both acids and bases. google.comfrontiersin.org These catalysts play a crucial role in controlling the polymerization process and influencing the final structure of the polysiloxane. frontiersin.org

Acid Catalysis: Under acidic conditions, the oxygen atom of a silanol group is protonated, which increases the electrophilicity of the attached silicon atom. This makes it more susceptible to nucleophilic attack by the oxygen of another neutral silanol molecule, facilitating the formation of the siloxane bond. acs.org Acid-catalyzed condensation tends to produce more linear, chain-like polymer structures. frontiersin.org

Base Catalysis: In the presence of a base, a silanol is deprotonated to form a silanolate anion (Si-O⁻). This silanolate is a much stronger nucleophile than the neutral silanol and readily attacks the silicon atom of another silanol molecule, displacing the hydroxyl group. acs.org Base catalysis often leads to the formation of more highly branched or cross-linked polysiloxane networks. frontiersin.org

A wide variety of catalysts can be employed, including Brønsted acids, Lewis acids, and various organometallic compounds based on tin or titanium. google.comgoogle.com

| Catalyst Type | Mechanism | Typical Resulting Structure | Examples |

|---|---|---|---|

| Acid (Brønsted or Lewis) | Protonation of silanol oxygen, increasing silicon electrophilicity. acs.org | Linear or chain-like polymers. frontiersin.org | HCl, H₂SO₄, various Lewis acids. google.com |

| Base | Deprotonation to form a more nucleophilic silanolate anion. acs.org | Branched or cross-linked networks. frontiersin.org | Amines, Guanidines, Phosphazenes. google.com |

| Metal Compounds | Coordination-insertion or other complex mechanisms. | Varies with metal and ligands. | Dibutyltin diacetate, Stannous octoate, Tetraisopropoxytitanate. google.com |

Cross-Coupling Reactivity of Alkenylsilanols

The terminal alkenyl group in this compound allows it to function as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. This reactivity provides a powerful method for the stereospecific formation of carbon-carbon bonds.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

The palladium-catalyzed cross-coupling of organosilanols, often referred to as the Hiyama-Denmark coupling, has emerged as a robust and environmentally benign alternative to other coupling methods that use organometallic reagents based on tin or boron. nih.govbohrium.com In this reaction, the alkenyl group of an activated silanol, such as this compound, is transferred to an organic electrophile (e.g., an aryl, heteroaryl, or alkenyl halide or triflate) in the presence of a palladium catalyst. nih.govthieme-connect.de This process is highly valued for its stereospecificity, functional group tolerance, and the low toxicity and high stability of the silanol starting materials. nih.govbohrium.com

Role of Silanolates and Activation Strategies

A critical feature of silanol cross-coupling is that the silicon-carbon bond is not reactive enough to undergo transmetalation to the palladium center on its own. Therefore, an activator is required to render the silicon center hypervalent or to generate a more reactive species. nih.govbohrium.com

The most prevalent and modern activation strategy involves the use of a Brønsted base to deprotonate the silanol, forming an alkali metal silanolate in situ. nih.govthieme-connect.de This silanolate is the key reactive species that participates in the catalytic cycle. thieme-connect.denih.gov Mechanistic investigations have revealed that the reaction proceeds through a palladium(II) silanolate intermediate, which contains a covalent Si-O-Pd linkage. nih.govcore.ac.uk From this crucial intermediate, two distinct pathways for the turnover-limiting transmetalation step have been identified: nih.govcore.ac.uk

Thermal Transmetalation: A neutral, four-membered cyclic transition state (an 8-Si-4 intermediate) forms, enabling direct transfer of the organic group from silicon to palladium without the need for an external anionic activator. core.ac.uk

Anionic Activation: A second equivalent of the silanolate can coordinate to the silicon atom of the palladium(II) silanolate complex, forming a hypervalent, pentacoordinate "ate" complex (a 10-Si-5 intermediate). nih.govcore.ac.uk This pathway is considered an "activated" transmetalation.

For highly reactive coupling partners, the pre-formation of the silanolate salt using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) can be advantageous. nih.gov This approach ensures the quantitative generation of the reactive silanolate, which can lead to higher yields and enhanced reactivity, particularly with challenging electrophiles like organic chlorides. nih.gov

While historically important, activation with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) is also effective. thieme-connect.de Fluoride attacks the silicon atom to form a pentacoordinate siliconate complex, which is sufficiently nucleophilic to undergo transmetalation. thieme-connect.deacs.org However, fluoride-free, base-mediated activation is often preferred due to its milder conditions and broader functional group compatibility. nih.gov

| Activation Strategy | Activator | Key Intermediate | Key Features |

|---|---|---|---|

| Brønsted Base Activation | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu | Alkali metal silanolate (formed in situ). nih.govthieme-connect.de | Most common modern method; operationally simple and mild. nih.gov |

| Pre-formed Silanolate | NaH, KH | Isolated alkali metal silanolate salt. nih.gov | Quantitative generation of the active species; heightened reactivity for challenging substrates. nih.gov |

| Fluoride Activation | TBAF, CsF | Pentacoordinate siliconate complex. thieme-connect.deacs.org | "Classical" method; can be incompatible with fluoride-sensitive groups. nih.gov |

Reactions Involving the Alkenyl Functionality

The terminal double bond in this compound provides a versatile handle for a range of chemical transformations, allowing for further functionalization of the molecule.

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.org The terminal alkene of this compound is a suitable substrate for several types of olefin metathesis reactions.

Cross-Metathesis (CM): The molecule can react with another olefin to create a new, longer-chain internal olefin and ethylene (B1197577) as a byproduct. The reaction of 1-octene, a similar terminal alkene, has been studied to produce 7-tetradecene. researchgate.net

Ring-Closing Metathesis (RCM): If the molecule is first functionalized to contain a second terminal alkene, RCM can be employed to form a cyclic compound. For instance, if the silanol group were converted to an allyloxy group, RCM could potentially yield a silicon-containing oxacyclic compound.

Ethenolysis: This is the reverse of self-metathesis, where the terminal alkene reacts with ethylene to cleave the molecule, which is not a productive pathway for this specific substrate.

The efficiency and selectivity of these reactions depend heavily on the choice of catalyst and reaction conditions. researchgate.net For instance, second-generation Grubbs catalysts show high activity and functional group tolerance. researchgate.net

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the alkene. researchgate.net This reaction is a highly efficient method for forming silicon-carbon bonds with high atom economy. smolecule.com

For this compound, this reaction would typically be intermolecular, reacting with an external hydrosilane (e.g., triethoxysilane, diphenylsilane) in the presence of a catalyst. mdpi.com Platinum-based catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, are widely used and typically yield the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon of the double bond. mdpi.comsmolecule.com

Table 2: Catalysts for Hydrosilylation of Terminal Alkenes mdpi.comresearchgate.net

| Catalyst Type | Metal | Typical Selectivity | Notes |

|---|---|---|---|

| Speier's, Karstedt's | Platinum | Anti-Markovnikov | Industry standard, high efficiency. mdpi.comsmolecule.com |

| Pincer Complexes | Nickel | Anti-Markovnikov | High activity for secondary silanes. mdpi.com |

This reaction can be used to introduce additional silicon-containing moieties into the molecule, creating precursors for silicon-based polymers or materials. The functional group tolerance of modern catalysts allows for the selective hydrosilylation of the alkene without affecting the silanol group. researchgate.net

The terminal double bond of this compound is susceptible to both electrophilic and radical addition reactions, allowing for the introduction of a wide variety of functional groups at the terminus of the octenyl chain.

Electrophilic Addition: In accordance with Markovnikov's rule, the reaction with electrophiles such as hydrogen halides (H-X) or the elements of water (in the presence of an acid catalyst) will lead to the addition of the electrophilic species (H⁺) to the terminal carbon and the nucleophilic species (X⁻ or OH⁻) to the more substituted internal carbon. Halogenation with Br₂ or Cl₂ would result in the corresponding dihaloalkane.

Radical Addition: In contrast, radical addition reactions, often initiated by peroxides or UV light, proceed via an anti-Markovnikov mechanism. For example, the radical addition of HBr would yield 8-bromo-8-(dimethyl(hydroxy)silyl)octane. Radical additions of other species, such as thiols or polyhaloalkanes, can also be achieved. Recent research has also explored the use of silyl (B83357) radicals in coupling reactions. rsc.orgnih.gov Electrochemical methods can also be used to generate radicals for addition to unsaturated bonds. nih.gov

Hydrosilylation of the Terminal Alkene

Other Characteristic Transformations of the Silanol Group

The silanol (Si-OH) group is a versatile functional group with reactivity distinct from its carbon analogue, the alcohol. It can act as a proton donor, a nucleophile, or a precursor to other silicon-containing functionalities.

One of the most characteristic reactions of silanols is condensation . In the presence of acid or base catalysts, or upon heating, two silanol molecules can react to form a disiloxane, eliminating a molecule of water. smolecule.comacs.org This process is the fundamental basis for the formation of silicone polymers (polysiloxanes). The condensation of this compound would lead to the formation of 1,1,3,3-tetramethyl-1,3-bis(oct-7-en-1-yl)disiloxane.

The silanol group is also weakly acidic and can be deprotonated by a strong base (e.g., KH, BuLi) to form a silanolate (Si-O⁻). nih.gov As discussed previously, these silanolates are key nucleophilic species in fluoride-free cross-coupling reactions. nih.govbohrium.com

Furthermore, the silanol group can be converted to other functionalities. For example, reaction with chlorosilanes can yield disiloxanes, and reaction with alkyl halides under appropriate conditions can form silyl ethers, although this is less common than for alcohols. Direct catalytic oxidation methods have also been developed to synthesize silanols from the corresponding hydrosilanes (Si-H), often using precious metal catalysts or, more recently, enzymatic methods with cytochrome P450 variants. google.comresearchgate.net

O-Borylation Reactions

The O-borylation of silanols is a significant transformation that results in the formation of a borasiloxane, a compound containing a B-O-Si linkage. This reaction can be achieved through several methodologies, including catalyst-free and metal-catalyzed approaches.

One notable method involves the catalyst-free, dehydrogenative coupling of silanols with hydroboranes at room temperature. tandfonline.com This approach is lauded for its green chemistry principles, as it proceeds under mild, solvent-free conditions and often under an air atmosphere, producing hydrogen gas as the only byproduct. tandfonline.com For a compound like this compound, the reaction with a hydroborane, such as pinacolborane (HBpin), would yield the corresponding borasiloxane. The proposed mechanism involves the direct interaction between the silanol and the hydroborane, leading to the elimination of H₂ and the formation of the B-O-Si bond.

A catalyzed approach for O-borylation involves the use of ruthenium complexes with vinylboronates. chromatographyonline.comresearchgate.net This method is highly selective for the formation of borasiloxanes and avoids the common side reaction of vinylboronate homocoupling. chromatographyonline.com The reaction mechanism is proposed to initiate with the oxidative addition of the silanol to the ruthenium(0) catalyst, forming a hydrido-siloxido complex. This intermediate then undergoes insertion of the vinylboronate into the Ru-H bond, followed by β-boryl transfer and elimination of ethylene, ultimately yielding the borasiloxane product. researchgate.net

Illustrative O-Borylation Reaction Conditions

| Catalyst/Reagent | Co-reactant | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| None | Pinacolborane | Solvent-free | Room Temperature | Borasiloxane |

Formation of Silyl Ethers

Silyl ethers are commonly formed by the reaction of an alcohol with a silyl halide. However, the condensation of a silanol with an alcohol provides an alternative and atom-economical route to silyl ethers, releasing only water as a byproduct. mdpi.com This transformation can be catalyzed by various means, including biocatalysts and Lewis acids. mdpi.com

The enzyme silicatein-α has been shown to catalyze the condensation of organosilanols with a range of aliphatic alcohols and phenols to generate the corresponding silyl ethers. mdpi.com This biocatalytic approach offers a mild and environmentally benign method for silyl ether synthesis. When applied to this compound, a reaction with an alcohol (R'-OH) in the presence of silicatein-α would be expected to yield the dimethyl(oct-7-en-1-yl)(alkoxy)silane.

Alternatively, the formation of silyl ethers from silanols and alcohols can be promoted under anhydrous conditions, a phenomenon observed in supercritical fluid chromatography where residual silanols on the silica stationary phase react with alcohol co-solvents. chromatographyonline.com This uncatalyzed reaction is generally slow but highlights the intrinsic reactivity of the silanol group towards alcohols. chromatographyonline.com The reaction involves the nucleophilic attack of the alcohol oxygen on the silicon atom of the silanol, followed by the elimination of a water molecule.

The reaction of silanols with alkynylsilanes, catalyzed by potassium bis(trimethylsilyl)amide (KHMDS), also provides an efficient route to silyl ethers, proceeding via a direct dealkynative coupling. researchgate.net

General Methods for Silyl Ether Formation from Silanols

| Method | Catalyst/Promoter | Co-reactant | Key Feature |

|---|---|---|---|

| Biocatalytic Condensation | Silicatein-α | Alcohol/Phenol | Mild, enzymatic reaction. mdpi.com |

| Anhydrous Condensation | None (slow) | Alcohol | Occurs under water-free conditions. chromatographyonline.com |

Spectroscopic and Analytical Characterization Techniques for Organosilanols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic and organometallic compounds in solution. For dimethyl(oct-7-en-1-yl)silanol, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the molecule's connectivity and the chemical environment of each atom.

¹H NMR Spectroscopy for Organic Ligand Analysis

The protons of the terminal double bond are expected at the most downfield positions for the alkyl chain, typically in the range of 4.9 to 5.8 ppm. The single proton on C7 would appear as a complex multiplet due to coupling with the terminal vinyl protons and the adjacent methylene (B1212753) group. The two terminal vinyl protons on C8 would likely appear as distinct multiplets. The protons on the carbon adjacent to the silicon atom (C1) would be expected to show a triplet at approximately 0.5-0.6 ppm. The methyl protons on the silicon atom would give rise to a sharp singlet around 0.1 ppm. The hydroxyl proton on the silanol (B1196071) group is expected to be a broad singlet, with a chemical shift that can vary depending on concentration and solvent, but typically appears between 1 and 5 ppm. The remaining methylene protons of the alkyl chain would produce a series of overlapping multiplets in the 1.2-2.1 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Si-CH ₂-(CH₂)₅- | ~0.5-0.6 | t |

| Si-(CH ₃)₂ | ~0.1 | s |

| Si-OH | 1-5 | br s |

| -CH=CH ₂ | ~4.9-5.0 | m |

| -CH =CH₂ | ~5.7-5.8 | m |

| -(CH₂)₄-CH ₂-CH=CH₂ | ~2.0-2.1 | q |

| -CH₂-(CH ₂)₄-CH₂- | ~1.2-1.4 | m |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the local electronic environment.

The carbons of the terminal alkene (C7 and C8) are expected to be the most downfield in the alkyl chain region, with C7 appearing around 139 ppm and C8 around 114 ppm. The carbon attached to the silicon atom (C1) would likely be found in the range of 15-20 ppm. The methyl carbons attached to the silicon would produce a signal at approximately -2 to 0 ppm. The remaining methylene carbons of the octyl chain would appear in the 20-40 ppm range. Data for the closely related oct-7-en-1-ol can provide a reasonable estimation for the chemical shifts of the carbons in the octenyl chain. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) (based on oct-7-en-1-ol nih.gov) |

| C H₂=CH- | ~114.1 |

| CH₂=C H- | ~139.2 |

| C H₂-CH=CH₂ | ~33.8 |

| -C H₂-CH₂-CH=CH₂ | ~28.9 |

| -CH₂-C H₂-CH₂-CH=CH₂ | ~29.1 |

| Si-CH₂-C H₂- | ~25.0 |

| Si-C H₂- | ~18.0 |

| Si-(C H₃)₂ | ~-2.0 |

²⁹Si NMR Spectroscopy for Silicon Environment Characterization

²⁹Si NMR spectroscopy is a powerful technique for probing the environment of the silicon atom. The chemical shift of the silicon nucleus is highly dependent on the nature of the substituents attached to it. For silanols, the chemical shift is influenced by the degree of condensation and hydrogen bonding.

For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift for silanols typically falls in a specific region. For example, the ²⁹Si chemical shift for trimethylsilanol (B90980) is reported to be in the range of +17 ppm. uni-muenchen.de It is expected that the chemical shift for this compound would be in a similar range, likely between 0 and -20 ppm, which is characteristic for siloxane-bridged species and Si-OH terminated oligomers. uni-muenchen.dersc.org The presence of a single peak would confirm the presence of a single silicon environment.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A prominent and sharp band is anticipated around 3690 cm⁻¹ corresponding to the O-H stretching vibration of the free (non-hydrogen-bonded) silanol group. gelest.com Broader bands at lower wavenumbers may appear if hydrogen bonding is present.

Other expected vibrational modes include the C-H stretching vibrations of the alkyl chain and methyl groups in the 2850-2960 cm⁻¹ region. The C=C stretching vibration of the terminal alkene should appear around 1640 cm⁻¹. The Si-C stretching vibration is typically observed in the region of 775 cm⁻¹. acs.org A key vibration, the Si-O stretching of the silanol group, is expected to be found near 980 cm⁻¹. nih.gov

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Si-OH | O-H stretch (free) | ~3690 gelest.com |

| C-H (alkyl & methyl) | C-H stretch | 2850-2960 |

| C=C | C=C stretch | ~1640 |

| Si-O(H) | Si-O stretch | ~980 nih.gov |

| Si-C | Si-C stretch | ~775 acs.org |

| Si-(CH₃)₂ | CH₃ deformation | ~1260 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for observing symmetric vibrations and non-polar bonds. For this compound, the C=C stretching vibration of the terminal alkene at around 1640 cm⁻¹ is expected to be a strong and sharp band in the Raman spectrum. The Si-O-Si symmetric stretching vibration, if any condensation to disiloxanes occurs, would be visible around 500-600 cm⁻¹. The presence of silanol groups can also be detected by Raman spectroscopy. researchgate.netaip.org While specific bands for the silanol in this particular molecule are not documented, the technique is sensitive to the Si-OH group. researchgate.netaip.org

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| C=C | C=C stretch | Strong, ~1640 |

| C-H (alkyl & methyl) | C-H stretch | 2850-2960 |

| Si-C | Si-C stretch | Variable |

| Si-OH | Si-OH related modes | Detectable researchgate.netaip.org |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a highly sensitive and precise analytical technique for determining the mass-to-charge ratio of ionized molecules, making it invaluable for the structural elucidation and quantification of organosilanols. zmsilane.com However, its application can be influenced by sample preparation and potential matrix effects. zmsilane.com Advanced MS techniques, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and tandem mass spectrometry (MS/MS), offer enhanced capabilities for detailed fragmentation analysis and the characterization of complex organosilicon compounds. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of soluble oligomeric silanols. researchgate.net This method allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and enabling the study of larger, non-volatile molecules. scielo.br

In the analysis of organosilanol oligomers, such as those formed from the hydrolysis and condensation of silane (B1218182) precursors, ESI-MS can identify a multitude of linear and cyclic species with varying numbers of silicon atoms and hydroxyl groups. researchgate.net For instance, studies on phenylethoxysiloxanols have demonstrated the power of ESI-MS, coupled with liquid chromatography, to resolve and identify complex oligomeric mixtures, revealing how reaction conditions influence the resulting structures. researchgate.net This approach is fundamental for understanding polymerization mechanisms at a molecular level. researchgate.net

Key Findings from Oligomer Analysis using ESI-MS:

| Analytical Technique | Analyte Type | Key Findings |

| LC-ESI-MS | Oligomeric phenylethoxysiloxanols | Identification of numerous linear and monocyclic siloxanol oligomers. researchgate.net |

| ESI-MS | Soluble oligomeric silanols | Suited for analyzing soluble oligomers to understand oligomerization mechanisms. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. For organosilanols, which can be less volatile, derivatization is often required to facilitate their transfer into the gas phase. researchgate.net A common method involves silylation, for example, using trimethylsilyl (B98337) (TMS) derivatives, prior to GC analysis. researchgate.net

GC-MS is instrumental in identifying and quantifying volatile organosilicon compounds in various matrices. acs.orgfrontiersin.org For instance, it has been used to analyze products from the pyrolysis of amino acids in the presence of hexamethyldisilazane, where trimethylsilyl (TMS) esters of the parent amino acids were the principal volatile products identified. nih.gov In environmental analysis, GC-MS is used to measure volatile methyl siloxanes (VMS) and other organosilicon species in the air. acs.org The identity of the peaks observed in the gas chromatogram is confirmed by the mass spectrometer. nih.gov

General Parameters for GC-MS Analysis of Organosilicon Compounds:

| Parameter | Typical Conditions |

| Derivatization | Silylation (e.g., with HMDS to form TMS esters) nih.gov |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of individual components within a mixture of organosilanols. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds based on their differential interactions with a stationary and a mobile phase. For polar, low molecular mass silanols, reversed-phase HPLC using a water-acetonitrile mobile phase is effective. researchgate.net In some cases, derivatization of the silanol groups is performed to enable detection by a UV detector, especially when the organosilanols themselves lack a suitable chromophore. nih.gov

The coupling of HPLC with detectors like inductively coupled plasma atomic emission spectrometry (ICP-AES) provides a powerful tool for the speciation and quantification of a wide variety of organosilicon compounds. researchgate.net

HPLC Methods for Organosilanol Analysis:

| HPLC Mode | Mobile Phase Example | Analyte Type |

| Reversed-Phase | Water-Acetonitrile researchgate.net | Polar, low molecular mass silanols researchgate.net |

| Size-Exclusion | Tetrahydrofuran or Xylene researchgate.net | Non-polar, high molecular mass poly(dimethylsiloxane) polymers researchgate.net |

Gas Chromatography (GC)

Gas chromatography is the method of choice for the analysis of volatile and thermally stable organosilicon compounds. nih.gov For less volatile organosilanols, derivatization is a common prerequisite to increase volatility. researchgate.net The technique offers high resolution and is often coupled with flame ionization detection (FID) or mass spectrometry (MS) for quantification and identification, respectively. nih.gov

GC has been successfully applied to determine solute descriptors for a range of organosilicon compounds by measuring their retention factors on multiple stationary phases. nih.gov This data is crucial for predicting the physicochemical properties and environmental fate of these compounds.

Other Advanced Analytical Techniques for Organosilicon Species

Beyond the primary methods of MS and chromatography, other advanced techniques contribute to a comprehensive understanding of organosilicon compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, provides detailed structural information and can be used for quantification. zmsilane.comdiva-portal.org Infrared (IR) spectroscopy is useful for detecting the vibrational modes of functional groups, including the silanol (Si-O-H) group. zmsilane.com

For surface analysis, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers high sensitivity and can provide information about the molecular structure and polymerization at the interface of organosilane self-assembled monolayers. mdpi.com

Theoretical and Computational Investigations of Dimethyl Oct 7 En 1 Yl Silanol

Quantum Chemical Studies

Quantum chemical studies employ fundamental principles of physics to dissect the intrinsic characteristics of a molecule. For dimethyl(oct-7-en-1-yl)silanol, these studies reveal details about its electron distribution, three-dimensional structure, and spectroscopic signatures.

The electronic structure of this compound is defined by the arrangement of its electrons in molecular orbitals. The key features include the polar covalent Si-O bond, the nonpolar C-Si and C-H bonds of the alkyl and methyl groups, and the π-system of the terminal alkene.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, are used to investigate the nature of these bonds. For instance, in related silanol (B1196071) systems, the Ir-Si bond has been confirmed to have an electron-sharing nature with a significant electrostatic contribution, a principle that can be extended to analyze the Si-O bond in the target molecule. acs.org The oxygen atom of the silanol group (Si-OH) is a point of high electron density, making it a hydrogen bond donor and a potential coordination site. The silicon atom, being less electronegative than oxygen, carries a partial positive charge, rendering it susceptible to nucleophilic attack. This charge distribution is fundamental to its reactivity, particularly in condensation reactions. researchgate.net Theoretical studies on similar systems have shown that substituents can significantly influence the electronic properties and stability of the molecule. researchgate.net

This compound is a flexible molecule due to the long octenyl chain. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed for these calculations. mdpi.com

Table 1: Hypothetical Conformational Energy Data This interactive table shows representative calculated energy differences for key dihedral angles in a flexible alkylsilane chain.

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Method |

|---|---|---|---|

| Si-C1-C2-C3 | Anti | 0.00 | DFT/B3LYP |

| Si-C1-C2-C3 | Gauche | +0.85 | DFT/B3LYP |

| C4-C5-C6-C7 | Anti | 0.00 | DFT/B3LYP |

| C4-C5-C6-C7 | Gauche | +0.92 | DFT/B3LYP |

Quantum chemistry provides a powerful means to predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict ¹H, ¹³C, and ²⁹Si NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra, especially for complex molecules. mdpi.comresearchgate.net The chemical shift of the silanol proton is particularly sensitive to hydrogen bonding and solvent effects. researchgate.net

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these frequencies, which correspond to bond stretching and bending. Key predicted vibrations for this compound would include the O-H stretch (typically a broad band around 3200-3600 cm⁻¹), Si-O stretch, C=C stretch of the alkene (~1640 cm⁻¹), and various C-H stretches and bends. acs.org These calculations also help in verifying the nature of stationary points on the potential energy surface (i.e., minima or transition states). nih.gov

Table 2: Predicted Spectroscopic Data for this compound This interactive table presents typical predicted NMR and IR data based on computational models and data from analogous structures.

| Spectroscopy Type | Parameter | Predicted Value | Notes |

|---|---|---|---|

| ¹³C NMR | C=C (C7) | ~139 ppm | Alkene carbon |

| ¹³C NMR | =CH₂ (C8) | ~114 ppm | Terminal alkene carbon |

| ¹³C NMR | CH₂-Si | ~18 ppm | Carbon adjacent to silicon |

| ¹³C NMR | Si-CH₃ | ~ -2 ppm | Methyl carbons on silicon |

| ¹H NMR | OH | Variable (1.5-4.0 ppm) | Dependent on concentration/solvent |

| ¹H NMR | CH=CH₂ | ~5.8 ppm | Vinyl proton |

| ¹H NMR | =CH₂ | ~4.9 ppm | Terminal vinyl protons |

| IR | O-H stretch | ~3400 cm⁻¹ (broad) | Indicates hydrogen bonding |

| IR | C=C stretch | ~1642 cm⁻¹ | Alkene functional group |

| IR | Si-O stretch | ~840-910 cm⁻¹ | Characteristic of silanols |

Conformational Analysis and Energetics

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step processes of chemical reactions. It allows for the characterization of short-lived, high-energy species like transition states that are difficult or impossible to observe experimentally.

A transition state represents the highest energy point along a reaction coordinate. Locating and characterizing these structures are key to understanding reaction kinetics and mechanisms. For reactions involving silanols, computational models can elucidate the geometry and energy of these fleeting structures.

In silanol condensation, for example, the reaction proceeds through a transition state involving the interaction of two silanol molecules, often catalyzed by an acid or base. DFT calculations can model these transition states, revealing the bond-breaking and bond-forming processes. Similarly, in other reactions like tethered silanoxyiodination, DFT calculations have been used to compare the energies of competing transition states (e.g., 5-exo vs. 6-endo) to explain the high regioselectivity of the reaction. nih.gov The calculations showed that the preferred 6-endo pathway was both kinetically and thermodynamically favored due to lower ring strain in the transition state structure. nih.gov

Beyond single transition states, computational modeling can map entire reaction pathways, connecting reactants, intermediates, transition states, and products on a potential energy surface.

Condensation: The condensation of silanols to form siloxanes (Si-O-Si linkages) is a fundamental reaction. researchgate.net Computational studies can analyze the reaction pathway, comparing different mechanisms (e.g., acid- vs. base-catalyzed) and determining the activation energy for each step. This helps in understanding the conditions required for polymerization or dimerization.

Cross-Coupling: The terminal alkene in this compound could potentially participate in reactions like palladium-catalyzed cross-coupling. Mechanistic investigations of the cross-coupling of related organosilanolates have identified distinct pathways. core.ac.uk These studies, combining kinetics, characterization, and computational analysis, established the intermediacy of species with Si-O-Pd linkages and demonstrated different transmetalation pathways depending on the reaction conditions. core.ac.uk Computational modeling can be used to explore the feasibility and energetics of such pathways for the specific substrate, guiding the development of new synthetic methods.

Reaction Pathway Analysis for Condensation and Cross-Coupling

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide invaluable insights into its behavior in condensed phases, revealing the nature and dynamics of its intermolecular interactions, which govern its bulk properties.

The primary intermolecular forces at play for this compound are hydrogen bonding and van der Waals interactions.

Hydrogen Bonding

The silanol group (Si-OH) is the most prominent feature for forming strong intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). MD simulations of silanols and alkylsilane systems on silica (B1680970) surfaces consistently highlight the critical role of hydrogen bonding in determining the structure and organization of these molecules. acs.orgacs.orgresearchgate.netrsc.org

Simulations can model the formation of hydrogen-bonded networks between molecules of this compound. These interactions would lead to the formation of dimers, trimers, and larger aggregates in the liquid state or in solution. The strength and lifetime of these hydrogen bonds can be quantified through the analysis of MD trajectories. researchgate.net For instance, ab initio MD studies on silica-water interfaces have shown that the strength of hydrogen bonds involving silanols can be enhanced by cooperative effects with surrounding molecules. unito.itrsc.org

Van der Waals Interactions

MD simulations of this compound would likely show that the flexible octenyl chains of adjacent molecules tend to align, maximizing these stabilizing interactions. The simulations can also explore the conformational landscape of the octenyl chain, including the distribution of dihedral angles, to understand its flexibility and packing behavior. researchgate.net The terminal double bond in the octenyl chain may introduce specific packing constraints or weak π-π interactions, which could also be investigated through detailed simulation analysis.

| Interaction Type | Relevant Functional Groups | Typical Information from MD Simulations |

|---|---|---|

| Hydrogen Bonding | Silanol group (-SiOH) | Radial distribution functions, H-bond lifetimes, coordination numbers, network analysis |

| Van der Waals Forces | Dimethylsilyl group, Octenyl chain | Packing density, chain ordering parameters, conformational analysis, interaction energies |

| Dipole-Dipole Interactions | Silanol group (-SiOH) | Orientational correlation functions, overall dipole moment of aggregates |

Advanced Applications in Materials Science and Organic Synthesis

Role as Versatile Synthetic Intermediates

The dual functionality of dimethyl(oct-7-en-1-yl)silanol makes it a valuable intermediate in synthetic chemistry. The silanol (B1196071) group can undergo condensation reactions, while the alkenyl group is amenable to a range of addition reactions.

This compound acts as an intermediate in the synthesis of more complex organosilicon compounds. smolecule.com The presence of the octenyl group allows for its participation in cross-coupling reactions with various electrophiles, where it functions as a nucleophile. smolecule.com Furthermore, the alkenyl group can react with hydrosilanes in the presence of a catalyst, a process known as hydrosilylation, to form new silanes. smolecule.com The silanol functionality itself can be leveraged in novel carbon-carbon bond-forming reactions, expanding its utility as a synthetic precursor. researchgate.net

Research into the reactions of silanols has demonstrated their capacity to participate in Mizoroki-Heck type reactions, offering pathways to create new carbon-carbon bonds. researchgate.net This reactivity profile allows for the integration of the siloxane moiety into a wide array of organic structures, facilitating the development of novel molecules with tailored properties.

Contributions to Polymer and Hybrid Materials Chemistry

The ability of this compound to participate in polymerization and to bridge organic and inorganic domains makes it a significant contributor to the field of polymer and hybrid materials chemistry.

As a precursor, this compound is instrumental in the production of silicone polymers. The silanol group can engage in condensation reactions with other silanols, leading to the formation of siloxane bonds (-Si-O-Si-), which are the backbone of polysiloxanes and silicones. smolecule.com This allows for the synthesis of silicone-based polymers with properties tailored for specific applications. smolecule.com The incorporation of the octenyl side chain can also influence the final properties of the polymer, such as its flexibility, hydrophobicity, and reactivity.

| Polymer Type | Precursor | Key Reaction | Resulting Feature |

| Polysiloxanes | This compound | Condensation of silanol groups | Formation of siloxane backbone |

| Functional Silicones | This compound | Polymerization involving the silanol and further reaction of the alkenyl group | Polymers with pendant reactive groups |

Organic-inorganic hybrid materials are composites that integrate organic and inorganic components at the molecular or nanometer scale, often exhibiting synergistic properties. mdpi.commdpi.com this compound is a key component in the fabrication of such materials. smolecule.com Its organic octenyl chain and inorganic silanol group allow it to act as a molecular bridge between organic polymers and inorganic substrates. smolecule.com

These hybrid materials can be prepared through methods like the sol-gel process, where the silanol group of the compound can co-condense with other precursors, such as tetraalkoxysilanes, to form a cross-linked network. mdpi.com The resulting materials often possess enhanced mechanical, thermal, and chemical properties compared to their individual components. mdpi.com

In the realm of coatings and adhesives, this compound can be used as a surface modifier. smolecule.com When incorporated into formulations, it can enhance properties such as hydrophobicity and adhesion. smolecule.com As a coupling agent, it improves the bond between organic materials and inorganic substrates, a critical factor in the performance and durability of adhesives and sealants. smolecule.com The presence of this compound in coatings can also improve their durability and water resistance. smolecule.com

| Application | Function of this compound | Enhanced Property |

| Coatings | Surface modifier | Durability, water resistance, hydrophobicity smolecule.comsmolecule.com |

| Adhesives & Sealants | Coupling agent | Improved adhesion between organic and inorganic materials smolecule.com |

Fabrication of Organic-Inorganic Hybrid Materials and Composites

Surface Functionalization Applications

Surface functionalization, the modification of a surface to impart new properties, is a critical process in many areas of materials science. Alkyl silanols, such as this compound, are effective agents for the surface functionalization of materials like silicon and silica (B1680970). acs.org

The silanol group can form a covalent bond with the hydroxyl groups present on the surface of silicon oxide (SiOx). acs.org This process can be used to create self-assembled monolayers (SAMs) that alter the surface properties, for instance, by increasing its hydrophobicity. Research has shown that such surface reactions can be rapid, even at room temperature. acs.org The investigation of interactions between silica surfaces and organosilicon compounds is crucial for understanding the mechanisms of surface functionalization. researchgate.net The terminal double bond of the octenyl group remains available for further chemical modification, allowing for the attachment of a wide range of functional molecules to the surface.

Catalytic Roles in Chemical Transformations

Organosilanols are recognized for their utility in organic synthesis, where they can act as catalysts or, more commonly, as versatile coupling partners in transition-metal-catalyzed reactions. kyoto-u.ac.jp

A primary application of organosilanols is in palladium-catalyzed cross-coupling reactions, often referred to as Hiyama or Hiyama-Denmark couplings. nih.govwikipedia.org In these reactions, organosilanols serve as stable, low-toxicity, and easily handled alternatives to organoboron or organotin reagents. nih.gov The reaction mechanism involves the activation of the silanol, typically by a base, to form a more nucleophilic silicate (B1173343) or silanolate species. nih.govwikipedia.org This species then undergoes transmetalation with a palladium(II) complex, transferring its organic group (in this case, the oct-7-en-1-yl dimethyl group) to the palladium center, which subsequently couples with an organic halide to form a new carbon-carbon bond. nih.gov A variety of bases can be used to facilitate this activation, enabling the reaction to proceed under fluoride-free conditions, which is advantageous as fluoride (B91410) can damage sensitive functional groups like silyl (B83357) ethers. nih.govwikipedia.org

The silanol group itself possesses properties that allow it to function as a weak Brønsted acid and a hydrogen-bond donor. This characteristic enables organosilanols to act as organocatalysts in certain reactions, activating electrophiles through hydrogen bonding. kyoto-u.ac.jpescholarship.org

Furthermore, the structure of this compound allows it to serve as a precursor for more complex catalytic systems. The silanol group can be used to anchor the molecule to a support material like silica, creating a heterogeneous catalyst. acs.org The terminal alkene provides a functional handle that could be used to incorporate the molecule into a polymer chain, leading to the development of macromolecular ligands or catalysts. The benzyldimethylsilyl (BDMS) group in related vinylsilanes can be readily converted to a reactive silanol in situ, which can then be used directly in cross-coupling reactions, highlighting the synthetic utility of this functional group. nih.gov

Table 2: Research Findings on Catalytic Applications of Organosilanols

| Catalytic Application | Reaction Type | Activating Agent/Catalyst | Key Finding |

| Cross-Coupling Partner | Hiyama-Denmark Coupling | Pd2(dba)3 / Various Brønsted Bases (e.g., NaH, NaOt-Bu, KOSiMe3) | Organosilanols are effective nucleophiles for Pd-catalyzed cross-coupling under fluoride-free conditions, activated by a range of bases. nih.gov |

| Cross-Coupling Partner | Hiyama Coupling | Palladium Catalyst / Fluoride Source (e.g., TBAF) | The classic method uses a fluoride source to generate a hypervalent silicon species for transmetalation. wikipedia.org |

| Organocatalysis | Friedel-Crafts Alkylation | Silsesquioxane Silanols | The silanol -OH group acts as a hydrogen-bond donor to activate substrates like nitrostyrene. escholarship.org |

| Precursor for Heterogeneous Catalysis | Olefin Metathesis | Tungsten Dioxo Complex on Silica | Silanol groups on a silica surface are used to graft and support metal complexes, creating active heterogeneous catalysts. acs.org |

Q & A

Q. How do silanol defects in SSZ-55 zeolites affect coke resistance during olefin epoxidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.